![molecular formula C9H19ClN2 B14782417 2,8-diazaspiro[5.5]undecane;hydrochloride CAS No. 1203681-46-2](/img/structure/B14782417.png)
2,8-diazaspiro[5.5]undecane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Diazaspiro[5.5]undecane;hydrochloride is a spirocyclic compound characterized by a unique structural feature where two nitrogen atoms are incorporated into a spirocyclic framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-diazaspiro[5.5]undecane;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. This could include the use of more efficient catalysts and reaction conditions, as well as scaling up the reactions to industrial levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Diazaspiro[5.5]undecane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Applications De Recherche Scientifique
2,8-Diazaspiro[5.5]undecane;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of certain biological pathways.
Medicine: It has shown promise as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,8-diazaspiro[5.5]undecane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inducer of the endoplasmic reticulum stress response, leading to apoptosis-mediated cell death in cancer cells . This compound can deplete intracellular calcium stores and activate the molecular chaperone GRP78, triggering the endoplasmic reticulum stress response pathway .
Comparaison Avec Des Composés Similaires
2,8-Diazaspiro[5.5]undecane;hydrochloride can be compared with other spirocyclic compounds such as:
1-oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom instead of a nitrogen atom.
3,9-diazaspiro[5.5]undecane: This compound has two nitrogen atoms in different positions within the spirocyclic framework.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
1203681-46-2 |
|---|---|
Formule moléculaire |
C9H19ClN2 |
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
2,8-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-3-9(7-10-5-1)4-2-6-11-8-9;/h10-11H,1-8H2;1H |
Clé InChI |
ABQIHOAAYNEJMY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCNC2)CNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14782337.png)
![1-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14782340.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14782341.png)
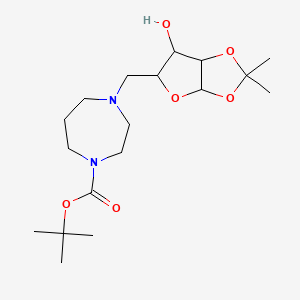
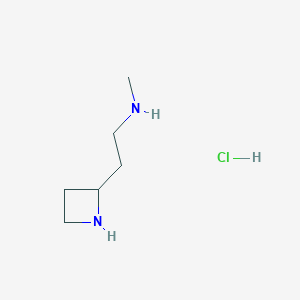
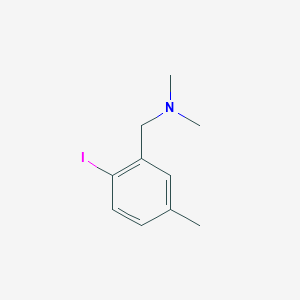
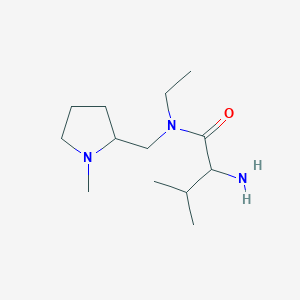
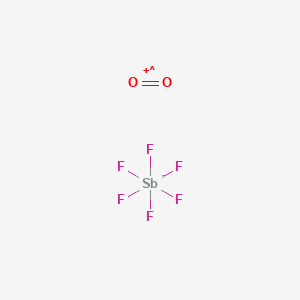
![2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14782376.png)
![3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione](/img/structure/B14782378.png)
![4-[(1E)-2-(2-methoxyphenyl)ethenyl]phenol](/img/structure/B14782391.png)
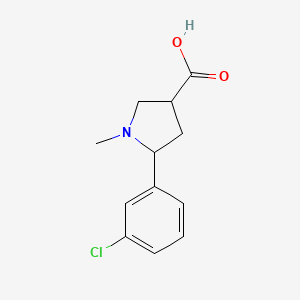
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)

